molecular formula C21H22ClN3O B2705037 (1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2060917-93-1

(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2705037
CAS RN: 2060917-93-1
M. Wt: 367.88
InChI Key: AQLCVFUSFWZAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O and its molecular weight is 367.88. The purity is usually 95%.
BenchChem offers high-quality (1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Compounds incorporating chlorophenyl and pyrimidinone structures have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For example, novel biologically potent heterocyclic compounds with structures similar to the queried compound have shown significant potency against cancer cell lines and pathogenic strains in in vitro studies (Katariya, Shah, & Vennapu, 2021).

Anti-inflammatory and Antibacterial Agents

  • Another study focused on the synthesis of novel pyrazoline derivatives with structures that include chlorophenyl groups, demonstrating significant anti-inflammatory and antibacterial activities. These compounds were synthesized using both conventional and microwave irradiation methods, with the latter offering advantages in terms of yield, environmental friendliness, and reaction time (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Drug Formulation and Solubility Improvement

  • Research has also been conducted on developing suitable formulations for poorly water-soluble compounds, which is relevant to the drug development process. A study on a compound with a complex structure involving chlorophenyl and pyrimidinone units explored nonaqueous solution formulations to prevent precipitation and improve in vivo exposure (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).

Chiral Intermediate Production for Pharmaceutical Applications

  • The production of chiral intermediates, which are crucial for synthesizing enantiopure pharmaceuticals, has been investigated using microbial biotransformation. A study involving a compound with chlorophenyl and pyrimidinyl motifs reported the stereoselective reduction of a related ketone to produce a chiral alcohol, demonstrating the potential of biocatalysis in pharmaceutical manufacturing (Ni, Zhou, & Sun, 2012).

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c22-15-5-3-14(4-6-15)21(9-1-2-10-21)20(26)25-16-7-8-19(25)17-12-23-13-24-18(17)11-16/h3-6,12-13,16,19H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLCVFUSFWZAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3C5=CN=CN=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

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